Perfluoropentyliodide

説明

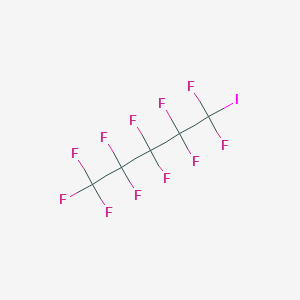

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom attached to a pentane backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine and the presence of iodine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- typically involves the fluorination of a pentane derivative followed by iodination. One common method is the direct fluorination of pentane using elemental fluorine under controlled conditions to prevent over-fluorination. The iodination step can be achieved using iodine or iodine-containing reagents such as iodine monochloride (ICl) or iodine pentafluoride (IF5).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This helps in achieving high yields and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

化学反応の分析

Reactions of Perfluoroalkyl Iodides

- Activation by Anions: Perfluoroalkyl iodides can be activated by anions, where interactions involving halogen bonds between the iodide and an inorganic base can promote homolysis of the carbon-iodine bond .

-

Radical Reactions: Perfluoroalkyl iodides participate in radical reactions, which include:

- Perfluoroalkylation: Perfluoroalkyl iodides can be used in perfluoroalkylation reactions with isocyanides, olefins, alkynes, and electron-rich arenes or heteroarenes .

- Addition to Multiple Bonds: Perfluoroalkyl iodides undergo radical addition to carbon-carbon multiple bonds . For example, perfluorobutyl iodide can be added to carbon-carbon multiple bonds to produce perfluorobutylalkenes .

- Iodoperfluoroalkylation: Perfluoroalkyl iodides react with terminal alkynes to yield iodoperfluoroalkylation products with good regioselectivity .

- Reactions with Nucleophiles: Perfluoroalkyl iodides react with electron-donor nucleophiles, although specific reaction details may vary depending on the nucleophile and reaction conditions .

- SIFT-MS Analysis: Selected-ion flow-tube mass spectrometry (SIFT-MS) studies have explored the reactions of positive and negative ions with perfluoroalkyl substances (PFAS), including perfluoroalkyl iodides. These studies provide rate coefficients and product ion branching ratios for reactions with various reagent ions such as H3O+, NO+, O2+- , O−- , OH−, O2−- , NO2−, and NO3− .

Reaction Mechanisms

- Halogen Bond Activation: The activation of perfluoroalkyl iodides often involves the formation of a halogen bond complex . For example, cesium carbonate (Cs2CO3) can activate perfluoroalkyl iodides through interactions with the carbonate ligand .

- Radical Formation: Many reactions involving perfluoroalkyl iodides proceed through the formation of perfluoroalkyl radicals. These radicals can add to alkenes or alkynes, forming secondary alkyl or vinyl radical intermediates. These intermediates can then abstract an iodine atom from another perfluoroalkyl iodide molecule, propagating the radical chain .

Data Tables

Table 1: Reaction Rate Coefficients for Reactions with PFAS Vapors

| Compound (RMM) | Polarisability α, (Å, 10−24 cm3) | Dipole moment D, Debye | k, [kc] (× 10−9 cm3 s−1) |

|---|---|---|---|

| H3O+ NO+ O2+- O−- OH− O2−- NO2− NO3− | |||

| Perfluoro-2-methyl-2-pentene (300) | 11.7 | 0.7 | 0.1 [2.1] 0.0 [1.7] 1.4 [1.6] 2.3 [2.3] 0.4 [2.2] 0.4 [1.6] 0.4 [1.4] 0.0 [1.2] |

| Pentafluoropropionic acid (164) | 6.8 | 2.4 | 1.9 [2.9] 0.0 [2.4] 1.2 [2.4] 3.1 [3.1] 0.7 [3.1] 0.8 [2.4] 0.6 [2.0] 0.7 [1.8] |

| Heptafluorobutyric acid (214) | 8.6 | 2.3 | 2.2 [2.9] 0.1 [2.4] 0.9 [2.4] 3.2 [3.2] 0.7 [3.1] 0.7 [2.4] 0.6 [2.0] 0.8 [1.8] |

| Nonafluorobutane-1-sulfonic acid (300) | 12.3 | 2.8 | 2.6 [3.4] 0.2 [2.8] 1.4 [2.7] 3.7 [3.7] 1.0 [3.6] 1.0 [2.7] 0.9 [2.3] 2.0 [2.0] |

| Perfluorohexanoic acid (314) | 12.3 | 2.2 | 2.3 [3.0] 0.1 [2.4] 2.3 [2.3] 2.5 [3.2] 2.1 [3.1] 2.1 [2.3] 1.8 [2.0] 1.7 [1.7] |

| Perfluoro(2-methyl-3-oxahexanoic) acid (330) | 13.0 | 2.5 | 2.2 [3.2] 0.2 [2.6] 1.8 [2.5] 3.5 [3.5] 0.8 [3.4] 0.7 [2.5] 0.6 [2.2] 0.6 [1.9] |

| Nonafluoro-1-hexanol (264) | 12.0 | 2.0 | 2.8 [2.8] 1.0 [2.3] 1.3 [2.2] 1.5 [3.1] 0.7 [3.0] 0.6 [2.2] 0.0 [1.9] 0.0 [1.7] |

| Tridecafluoro-1-octanol (364) | 15.8 | 2.1 | 2.2 [3.1] 1.0 [2.5] 2.4 [2.4] 1.9 [3.3] 1.2 [3.2] 0.5 [2.4] 0.0 [2.0] 0.0 [1.8] |

Note: kc refers to the calculated collision rate constant .

Environmental Considerations

The environmental impact and degradation pathways of perfluoroalkyl iodides are important considerations . Studies have shown that adding iodide to UV/sulfite systems can enhance the degradation of perfluorosulfonates .

科学的研究の応用

Chemical Properties of Perfluoropentyliodide

PFPI is characterized by its fully fluorinated carbon chain and a terminal iodine atom, which contributes to its distinctive hydrophobic and lipophobic nature. This structure makes it an effective surfactant and stabilizing agent in various applications.

Surfactant in Membrane Protein Studies

PFPI has been utilized as a surfactant in the extraction and stabilization of membrane proteins (MPs). Recent studies have shown that PFPI can solubilize lipid vesicles and extract MPs from biological membranes effectively. For instance, research demonstrated that PFPI-based surfactants exhibited superior performance in stabilizing bacteriorhodopsin compared to traditional detergents like n-dodecyl-β-D-maltoside (DDM) at lower concentrations .

| Surfactant | Critical Micellar Concentration (CMC) | Stabilization Efficiency |

|---|---|---|

| PFPI | 0.3–0.5 mM | High |

| DDM | 2.1–2.5 mM | Moderate |

Drug Delivery Systems

The unique properties of PFPI make it suitable for drug delivery applications, particularly in targeted therapies where solubility and stability of drug formulations are critical. Research has indicated that PFPI can enhance the solubility of hydrophobic drugs, improving their bioavailability .

Fluorinated Surfactants for Nanotechnology

PFPI is being explored as a component in the synthesis of fluorinated surfactants that are used in nanotechnology applications, such as the formation of nanoparticles and emulsions. The fluorinated nature of PFPI allows for the creation of stable colloidal systems that are essential for various nanomaterials .

Coatings and Surface Modifications

Due to its hydrophobic characteristics, PFPI is also being investigated for use in coatings that require water-repellent properties. These coatings can be applied to various substrates to enhance their resistance to moisture and contaminants, making them ideal for applications in electronics and automotive industries.

Fluorinated Compounds in Environmental Monitoring

PFPI and similar compounds are being studied for their role in environmental monitoring due to their persistence and bioaccumulation potential. Understanding the behavior of PFPI in environmental systems can help assess the risks associated with fluorinated compounds .

Case Studies

-

Case Study 1: Membrane Protein Stabilization

A study conducted on the extraction efficiency of PFPI compared to traditional surfactants revealed that PFPI not only solubilized membrane proteins more effectively but also maintained their functional integrity over extended periods . -

Case Study 2: Drug Formulation Enhancement

Research involving the formulation of poorly soluble drugs with PFPI demonstrated a significant increase in solubility and stability, leading to improved therapeutic outcomes in preclinical models .

作用機序

The mechanism of action of Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- is largely influenced by the presence of fluorine and iodine atoms. Fluorine atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The iodine atom can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These interactions can influence molecular targets and pathways, making the compound useful in various applications.

類似化合物との比較

Similar Compounds

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-: Similar structure but lacks the iodine atom.

Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-: Contains fewer fluorine atoms and no iodine.

1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group instead of an iodine atom.

Uniqueness

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- is unique due to the combination of multiple fluorine atoms and an iodine atom. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry.

生物活性

Perfluoropentyliodide (CFI) is a fluorinated compound that has garnered interest in various scientific fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

This compound is synthesized through the reaction of perfluoroalkyl iodides with phosphines or other nucleophiles. The unique structure of this compound, characterized by a long perfluorinated carbon chain, imparts distinct physicochemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity: Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes. This disruption is hypothesized to occur through the formation of micelles that solubilize membrane components, leading to cell lysis.

- Cytotoxicity: Research indicates that this compound may exhibit cytotoxic effects on various cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

- Membrane Protein Interaction: As a surfactant, this compound has been shown to effectively solubilize membrane proteins, which is critical for structural and functional studies of these proteins. The compound's ability to stabilize proteins in solution enhances its utility in biochemical applications.

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 1 mM, suggesting potential applications in developing new antibacterial agents.

-

Cytotoxicity in Cancer Research:

- In vitro experiments demonstrated that this compound could reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 15 µM, indicating a moderate level of cytotoxicity.

-

Protein Solubilization:

- A comparative study on the solubilization efficiency of this compound versus traditional detergents (e.g., DDM) showed that it outperformed DDM in extracting membrane proteins from E. coli membranes while maintaining protein stability over extended periods.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 mM |

| Escherichia coli | 2 mM |

| Pseudomonas aeruginosa | 1.5 mM |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 18 |

| A549 | 20 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Key hypotheses include:

- Membrane Disruption: The amphiphilic nature of perfluorinated compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that exposure to perfluorinated compounds may lead to increased ROS production, contributing to oxidative stress and subsequent apoptosis.

- Protein Interaction: By altering the solubility and stability of membrane proteins, this compound may modulate signaling pathways involved in cell survival and death.

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJJSGJNCSQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060936 | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-79-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodoundecafluoropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodoperfluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-IODOUNDECAFLUOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHY4SX6N97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。